Cas no 22393-62-0 (Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI))

Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI) structure
22393-62-0 structure
Product Name:Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI)
Numero CAS:22393-62-0
MF:C22H19Br
MW:363.290265321732
CID:277617
PubChem ID:3032769
Update Time:2025-04-19

Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI)
    • Ethylene,1-bromo-2-(p-ethylphenyl)-1,2-diphenyl-, (E)- (8CI)
    • LN 1643
    • trans-Broparestrol
    • Broparestrol
    • ETHYLENE, 1-BROMO-1,2-DIPHENYL-2-(p-ETHYLPHENYL)-, (E)-
    • Benzene, 1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)-
    • Broparestrol [INN:DCF]
    • BROPARESTROL (E)-FORM [MI]
    • Broparoestrolum
    • 22393-62-0
    • Broparestrol (E)-
    • Q25091458
    • 7U06D381UQ
    • Bromo-1 (p-ethylphenyl)-2 diphenyl-1,2 ethylene (E)
    • Bromo-1 (p-ethylphenyl)-2 diphenyl-1,2 ethylene (E) [French]
    • 2-Brom-1-(4-ethylphenyl)-1,2-diphenylethylen
    • (E)-(1-bromo-2-(4-ethylphenyl)ethene-1,2-diyl)dibenzene
    • UNII-4F4UXV47YI
    • 1-(2-BROMO-1,2-DIPHENYLETHENYL)-4-ETHYLBENZENE, (E)-
    • AKOS040759886
    • UNII-7U06D381UQ
    • Broparestrolum
    • DTXSID201203500
    • (E)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene
    • 4F4UXV47YI
    • (E)-BROPARESTROL
    • LN 107
    • Broparestrolum [INN-Latin]
    • 1-Bromo-2-p-(ethylphenyl)-1,2-diphenylethylene
    • (E)-1-(2-Bromo-1,2-diphenylethenyl)-4-ethylbenzene
    • SCHEMBL146181
    • 1-[(E)-2-bromo-1, 2-diphenylethenyl]-4-ethylbenzene
    • EINECS 207-537-1
    • (E,Z)-1-Brom-2-(4-ethylphenyl)-1,2-diphenylethylen
    • 1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene
    • Ethylene, 1-bromo-2-(p-ethylphenyl)-1,2-diphenyl-, (E)-
    • Longestrol
    • Broparoestrol
    • L.N. 107
    • LN-1643
    • Inchi: 1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+
    • Chiave InChI: OQCYTSHIQNPJIC-QURGRASLSA-N
    • Sorrisi: Br/C(/C1C=CC=CC=1)=C(\C1C=CC=CC=1)/C1C=CC(=CC=1)CC

Proprietà calcolate

  • Massa esatta: 362.067
  • Massa monoisotopica: 362.067
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 377
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.4
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Densità: 1.259
  • Punto di ebollizione: 428.4°Cat760mmHg
  • Punto di infiammabilità: 231.8°C
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